molecular formula C11H10F2O3 B1360691 5-(2,4-Difluorophenyl)-5-oxovaleric acid CAS No. 898766-25-1

5-(2,4-Difluorophenyl)-5-oxovaleric acid

Cat. No.: B1360691
CAS No.: 898766-25-1
M. Wt: 228.19 g/mol
InChI Key: PZANFSIBAIORCB-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)-5-oxovaleric acid: is an organic compound characterized by the presence of a difluorophenyl group attached to a valeric acid backbone

Scientific Research Applications

Chemistry: In chemistry, 5-(2,4-Difluorophenyl)-5-oxovaleric acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its difluorophenyl group can act as a probe for investigating biological processes.

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Safety and Hazards

The safety and hazards associated with “5-(2,4-Difluorophenyl)-5-oxovaleric acid” would depend on its specific properties. Like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions for research on “5-(2,4-Difluorophenyl)-5-oxovaleric acid” would depend on its potential applications. It could be the subject of further study in fields like organic chemistry, medicinal chemistry, or materials science .

Biochemical Analysis

Biochemical Properties

5-(2,4-Difluorophenyl)-5-oxovaleric acid plays a pivotal role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cyclooxygenase enzymes, particularly cyclooxygenase-1 and cyclooxygenase-2, inhibiting their activity. The inhibition of these enzymes can lead to a reduction in the production of pro-inflammatory mediators such as prostaglandins. Additionally, this compound can bind to specific receptor sites on proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting cyclooxygenase enzymes, this compound reduces the levels of pro-inflammatory cytokines, thereby modulating the inflammatory response. Furthermore, this compound can affect gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of cyclooxygenase enzymes, which are key players in the biosynthesis of prostaglandins. By binding to the active site of these enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, this compound can interact with other biomolecules, such as nuclear receptors, influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of reducing inflammation and modulating gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively reduce inflammation without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including gastrointestinal irritation and renal toxicity. It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be excreted through the kidneys. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific tissues. The distribution of this compound can affect its localization and concentration within different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can enhance its interactions with specific biomolecules and modulate its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Difluorophenyl)-5-oxovaleric acid typically involves the reaction of an organometallic derivative with a suitably substituted benzene. This process is carried out in the presence of specific catalysts and under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(2,4-Difluorophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Comparison with Similar Compounds

  • 2,4-Difluorophenylboronic acid
  • 4-Fluorophenylboronic acid
  • Indole-3-acetic acid

Comparison: Compared to these similar compounds, 5-(2,4-Difluorophenyl)-5-oxovaleric acid is unique due to its valeric acid backbone, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be suitable .

Properties

IUPAC Name

5-(2,4-difluorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-7-4-5-8(9(13)6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZANFSIBAIORCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645330
Record name 5-(2,4-Difluorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-25-1
Record name 5-(2,4-Difluorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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